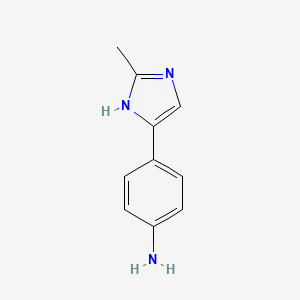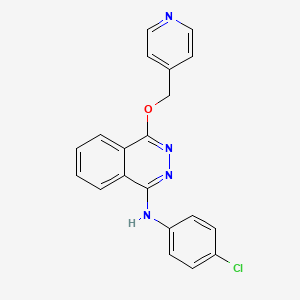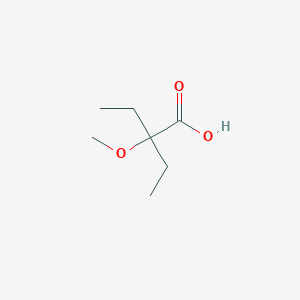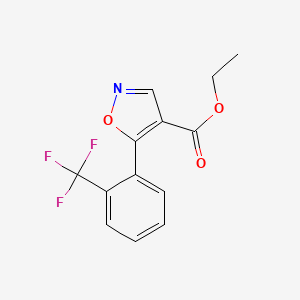
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methyl ester group, a butyl chain, and a chlorine atom attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the imidazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Hydrolysis: 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.
Applications De Recherche Scientifique
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It is explored for its potential in creating functional materials, including catalysts and sensors.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of methyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In pharmaceuticals, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For example, in cardiovascular drugs, it may inhibit certain enzymes involved in blood pressure regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
- 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
- 2-butyl-4-chloro-1H-imidazole-5-methanol
Uniqueness
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in esterification reactions and as an intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
methyl 2-butyl-5-chloro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-5-6-11-7(8(10)12-6)9(13)14-2/h3-5H2,1-2H3,(H,11,12) |
Clé InChI |
FVTWQMSKNDMYNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)




![{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}acetyl chloride](/img/structure/B8634075.png)

![8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene](/img/structure/B8634086.png)
